N-cyclopropyl-4-(1-piperidinyl)benzamide
Description
N-cyclopropyl-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a piperidinyl substituent at the para position of the benzene ring. This scaffold is frequently explored in medicinal chemistry due to its versatility in modulating kinase inhibition, protein-protein interactions, and cellular signaling pathways. The cyclopropyl group enhances metabolic stability, while the piperidinyl moiety contributes to basicity and hydrogen-bonding interactions with target proteins.
Properties
IUPAC Name |
N-cyclopropyl-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(16-13-6-7-13)12-4-8-14(9-5-12)17-10-2-1-3-11-17/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIHWDBWSFRESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following structurally related benzamide derivatives exhibit variations in substituents and core heterocycles, leading to divergent biological activities:
Imidazopyrazine Derivatives
- Mps-BAY2a: N-cyclopropyl-4-{8-[(2-methylpropyl)amino]-6-(quinolin-5-yl)imidazo[1,2-a]pyrazin-3-yl}benzamide () Key Features: Incorporates an imidazopyrazine core with a quinoline substituent. Impact: The quinoline group enhances hydrophobic interactions with kinase binding pockets, contributing to its two-fold higher selectivity for Mps1 over Aurora B compared to Reversine. Its restricted kinase inhibition profile (tested against 220 kinases) underscores the importance of the imidazopyrazine-quinoline hybrid in selectivity .
- Thiophene Analog: N-cyclopropyl-4-{8-[(thiophen-2-ylmethyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide () Key Features: Substitutes quinoline with a thiophen-2-ylmethyl group.
Piperazine Sulfonamide Derivatives
- Osteoclast Inhibitor : N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide ()
- Key Features : Replaces piperidinyl with a piperazine sulfonamide group and adds a trifluoromethylphenyl sulfonyl moiety.
- Impact : The sulfonamide group introduces hydrogen-bond acceptor capacity, critical for inhibiting RANKL-mediated osteoclast differentiation. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions .
Stereochemically Complex Derivatives
- Trifluoro-hydroxypropyl Analog: N-[trans-4-(3-amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxy-2-propanyl]benzamide () Key Features: Contains a trans-cyclohexyl group and a chiral trifluoro-hydroxypropyl substituent. Impact: The stereochemistry (one defined chiral center) and bulky cyclohexyl group likely influence binding to proteins with deep hydrophobic pockets. The trifluoro-hydroxypropyl group may engage in halogen bonding or dipole interactions .
Simpler Benzamide Derivatives
- Methylsulfinyl Analog: N-cyclopropyl-4-(methylsulfinyl)benzamide () Key Features: Substitutes piperidinyl with a methylsulfinyl group.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to fluorine’s electronegativity and resistance to oxidative metabolism.
- Solubility: Hydrochloride salts () and sulfinyl groups () improve solubility, whereas bulky hydrophobic groups (e.g., quinoline in ) may reduce it.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
